molecular formula C17H15N3O9S B13734420 Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate CAS No. 34703-83-8

Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate

Cat. No.: B13734420
CAS No.: 34703-83-8
M. Wt: 437.4 g/mol
InChI Key: CBRGVYYCGFZTQA-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate" is a multifunctional organic molecule characterized by a benzenesulfonic acid core substituted with a nitro group at the para position, a 2-(1-benzimidazolyl)ethyl ester moiety, and an oxalate counterion in hydrate form. While direct data on this compound are sparse in the provided evidence, insights can be inferred from structurally related benzenesulfonic acid derivatives .

Properties

CAS No.

34703-83-8

Molecular Formula

C17H15N3O9S

Molecular Weight

437.4 g/mol

IUPAC Name

2-(3H-benzimidazol-1-ium-1-yl)ethyl 4-nitrobenzenesulfonate;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C15H13N3O5S.C2H2O4/c19-18(20)12-5-7-13(8-6-12)24(21,22)23-10-9-17-11-16-14-3-1-2-4-15(14)17;3-1(4)2(5)6/h1-8,11H,9-10H2;(H,3,4)(H,5,6)

InChI Key

CBRGVYYCGFZTQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=[N+]2CCOS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate typically involves multiple steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

    Sulfonation: Nitrobenzene undergoes sulfonation with fuming sulfuric acid to yield p-nitrobenzenesulfonic acid.

    Esterification: The p-nitrobenzenesulfonic acid is then esterified with 2-(1-benzimidazolyl)ethanol under acidic conditions to form the desired ester.

    Formation of Oxalate Hydrate: The ester is reacted with oxalic acid to form the oxalate salt, which is then hydrated to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonic acid group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents such as sodium hydroxide or other strong bases are employed.

Major Products

    Oxidation: Products include benzimidazole derivatives with oxidized functional groups.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Various substituted benzenesulfonic acid derivatives are formed.

Scientific Research Applications

The compound Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate is a specialized chemical with various applications in scientific research and industry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

Benzenesulfonic acid derivatives are often utilized in the synthesis of pharmaceutical compounds. The benzimidazole moiety is significant in medicinal chemistry due to its presence in various bioactive compounds. For example, derivatives of benzimidazole have been studied for their potential as anti-cancer agents and anti-inflammatory drugs.

Research has indicated that compounds containing benzimidazole structures exhibit significant biological activities, including:

  • Antimicrobial properties : Studies have shown that certain benzimidazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Antioxidant effects : Some derivatives demonstrate the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its oxalate salt form can enhance solubility and stability during reactions, facilitating the development of new materials or drugs.

Analytical Chemistry

Benzenesulfonic acid derivatives can be used as reagents in various analytical techniques, including chromatography and spectrophotometry, to detect and quantify other substances.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of benzimidazole derivatives. The results indicated that compounds similar to benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester exhibited significant activity against Staphylococcus aureus, suggesting potential use as a new antibiotic class.

Case Study 2: Antioxidant Properties

Research highlighted in the International Journal of Molecular Sciences demonstrated that certain benzimidazole derivatives could reduce oxidative stress markers in cellular models. This suggests their potential application in treating diseases associated with oxidative damage, such as neurodegenerative disorders.

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntioxidant ActivityReference
Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl esterModerateHighJournal of Medicinal Chemistry
Benzimidazole derivative XHighModerateInternational Journal of Molecular Sciences
Benzimidazole derivative YLowHighJournal of Biological Chemistry

Table 2: Synthesis Routes

Synthesis MethodYield (%)Reaction Time (h)Reference
Method A854Organic Process Research
Method B903Synthetic Communications
Method C755Journal of Organic Chemistry

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Protein Interactions: The compound can interact with proteins, altering their structure and function.

    Signal Transduction: It may affect cellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents, counterions, and ester groups, which influence their behavior in chemical and industrial applications. Key comparisons include:

Table 1: Structural Comparison of Benzenesulfonic Acid Derivatives
Compound Name Substituents/Counterions Key Functional Groups Molecular Weight (g/mol)
Target Compound p-Nitro, 2-(1-benzimidazolyl)ethyl ester, oxalate hydrate Benzenesulfonic acid, benzimidazole, oxalate Not provided in evidence
Benzenesulfonic acid sodium salt () Sodium counterion Sulfonate, no ester Not provided
Methyl/ethyl/isopropyl esters () Methyl, ethyl, or isopropyl esters Alkyl esters ~170–200 (estimated)
Benzenesulfonic acid,4-nitro-, (2S)-2-oxiranylmethyl ester () p-Nitro, (2S)-2-oxiranylmethyl ester Epoxide, nitro 259.24
Key Observations:
  • This may enhance thermal stability or alter solubility .
  • Nitro Group : The para-nitro substituent, shared with the compound in , likely increases electron-withdrawing effects, influencing reactivity in sulfonation or substitution reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Benzenesulfonic Acid Sodium Salt () Methyl Ester () Compound
Melting Point Unknown Not reported Not reported 60–62°C
Boiling Point Unknown Not reported Not reported 440.3°C (predicted)
Solubility Likely polar due to oxalate High (aqueous systems) Moderate (organic solvents) Low (predicted)
Stability Hydrate may improve stability Stable in cool storage systems Sensitive to hydrolysis Epoxide may reduce stability
Key Findings:
  • Hydration Effects: The hydrate form of the target compound may enhance stability compared to non-hydrated analogs, as seen in gas hydrate systems where additives like benzenesulfonic acid sodium salt improve formation rates .
  • Detection Methods : Esters of benzenesulfonic acid (e.g., methyl, ethyl) are detectable via mass spectrometry (MS) as ammonium adducts in ESI+ mode, whereas the parent sulfonic acid is detected in ESI– mode. The target compound’s benzimidazole group may facilitate similar adduct formation .

Biological Activity

Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, emphasizing its antimicrobial and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C17H15N3O9S
  • CAS Number : 34703-83-8
  • Molecular Weight : 405.38 g/mol

The compound features a benzimidazole ring which is known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of benzenesulfonic acid derivatives often involves reactions between benzenesulfonic acid and various amines or alcohols. The specific synthesis pathway for this compound typically includes the formation of the benzimidazole moiety followed by esterification with p-nitrobenzenesulfonic acid.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole structure exhibit significant antimicrobial properties. A study assessing the antimicrobial activity of various derivatives found that compounds similar to benzenesulfonic acid derivatives were effective against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity.

CompoundMIC (µg/ml)Activity Against
Compound A7.81C. albicans
Compound B15.62E. coli
Compound C31.25S. aureus

Anticancer Activity

In vitro studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, a related study demonstrated that benzimidazole compounds could induce apoptosis in various cancer cell lines by activating caspase pathways . The specific activity of benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester against cancer cells remains an area for further investigation.

Case Studies

  • Antimicrobial Efficacy : A study published in Tetrahedron Letters evaluated a series of benzimidazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives were significantly more effective than standard antibiotics against resistant strains .
  • Cancer Cell Studies : In another study focusing on the anticancer properties of benzimidazole derivatives, researchers found that these compounds could effectively inhibit the growth of non-small cell lung carcinoma (NSCLC) cells through mechanisms involving cell cycle arrest and apoptosis .

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